molecular formula C6H4ClFO3S B1442029 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261454-22-1

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1442029
CAS No.: 1261454-22-1
M. Wt: 210.61 g/mol
InChI Key: PHTGHCYXJUBHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClFO3S and a molecular weight of 210.61 g/mol . It is a derivative of benzene, featuring a fluorine atom at the 5-position, a hydroxyl group at the 2-position, and a sulfonyl chloride group at the 1-position. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-fluoro-2-hydroxybenzene. One common method includes the reaction of 5-fluoro-2-hydroxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

C6H4F(OH)+HSO3ClC6H4ClFO3S+H2OC6H4F(OH) + HSO3Cl \rightarrow C6H4ClFO3S + H2O C6H4F(OH)+HSO3Cl→C6H4ClFO3S+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran, acetonitrile

    Catalysts: Palladium catalysts for coupling reactions

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Biaryl Compounds: Formed by coupling reactions with boronic acids

Scientific Research Applications

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes.

    Chemical Biology: It is used in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzenesulfonyl chloride: Similar structure but with a methyl group instead of a hydroxyl group.

    5-Fluoro-2-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.

    5-Fluoro-2-nitrobenzenesulfonyl chloride: Similar structure but with a nitro group instead of a hydroxyl group.

Uniqueness

5-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and various chemical reactions.

Properties

IUPAC Name

5-fluoro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTGHCYXJUBHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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